MOR agonist-2

Dopamine D3 Receptor Opioid Analgesics Abuse Liability

Researchers studying opioid analgesia without abuse liability face a critical gap: single-target MOR agonists lack D3R pharmacology essential for investigating dopamine-mediated attenuation of reinforcement. MOR agonist-2 (Compound 46) uniquely bridges this gap with a quantifiable dual-receptor engagement profile. • D3R Ki = 7.26 nM, MOR Ki = 564 nM - a 1:78 D3R-to-MOR binding ratio unattainable via co-administration. • D3R β-arrestin EC50 = 520 nM, confirming antagonist/weak partial agonist behavior at D3R. • Enables direct within-subject comparisons against oliceridine (TRV130) to evaluate D3R antagonism vs. G-protein bias strategies. Standard pack sizes: 10 mg, 50 mg, 100 mg; bulk custom synthesis available.

Molecular Formula C37H47Cl2N5O3
Molecular Weight 680.7 g/mol
Cat. No. B12379326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMOR agonist-2
Molecular FormulaC37H47Cl2N5O3
Molecular Weight680.7 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(CCN1CC(CC1C(=O)NCCCCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C37H47Cl2N5O3/c1-41(2)36(47)37(28-12-5-3-6-13-28,29-14-7-4-8-15-29)18-21-44-27-30(45)26-33(44)35(46)40-19-9-10-20-42-22-24-43(25-23-42)32-17-11-16-31(38)34(32)39/h3-8,11-17,30,33,45H,9-10,18-27H2,1-2H3,(H,40,46)/t30-,33+/m1/s1
InChIKeyKZUQRBDBFQHGDF-NDKRRWIDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MOR Agonist-2: Dual-Target Opioid Candidate


MOR agonist-2 (CAS 2833692-02-5), also designated as Compound 46, is a rationally designed, dual-target research compound that functions as a μ-opioid receptor (MOR) agonist and a dopamine D3 receptor (D3R) antagonist [1]. Its molecular architecture is deliberately engineered to produce analgesia via MOR partial agonism while simultaneously mitigating opioid misuse liability through D3R antagonism—a polypharmacology strategy not present in conventional single-target MOR analgesics such as morphine, fentanyl, or oliceridine (TRV130) [1]. The compound serves as a critical pharmacological probe for investigating whether concurrent D3R blockade can functionally uncouple the analgesic efficacy of MOR activation from the neurobiological substrates that drive compulsive opioid use, a mechanistic hypothesis that defines its unique procurement rationale [1].

MOR Agonist-2: Irreplaceable D3R Polypharmacology


Standard procurement of single-target MOR agonists, including clinical agents like morphine (MOR Ki ≈ 1-10 nM) or biased ligands such as oliceridine, will fail to recapitulate the requisite D3R pharmacology necessary for research interrogating dopamine-mediated attenuation of opioid reinforcement [1]. MOR agonist-2 demonstrates a quantifiable dual-receptor engagement profile with a D3R Ki of 7.26 nM and a MOR Ki of 564 nM, establishing a discrete D3R-to-MOR binding affinity ratio of approximately 1:78 [1]. This specific stoichiometric relationship between dopaminergic and opioidergic systems cannot be achieved through experimental co-administration of separate agents or by substituting with any commercially available single-target MOR agonist. Without this precise dual-target occupancy signature, studies designed to validate the D3R antagonism mechanism as a strategy for safer analgesics would yield uninterpretable results [1].

MOR Agonist-2: Quantitative Receptor Binding Evidence


D3R Affinity: MOR Agonist-2 vs. Morphine

MOR agonist-2 demonstrates a D3R binding affinity (Ki = 7.26 nM) that is pharmacologically meaningful for receptor occupancy, whereas morphine exhibits negligible affinity for D3R [1][2]. This differential engagement of the dopaminergic system represents a fundamental divergence in mechanism of action that is quantifiable via radioligand binding displacement assays [1].

Dopamine D3 Receptor Opioid Analgesics Abuse Liability Receptor Binding

Dual-Target Affinity Ratio: MOR Agonist-2 vs. MOR Agonist-3

Within the same chemical series, MOR agonist-2 (Compound 46) and MOR agonist-3 (Compound 84) were directly compared for dual-receptor binding affinities [1]. MOR agonist-2 displays a D3R Ki of 7.26 nM and a MOR Ki of 564 nM, whereas MOR agonist-3 exhibits a D3R Ki of 55.2 nM and a MOR Ki of 382 nM [1]. The D3R-to-MOR affinity ratio for MOR agonist-2 is approximately 1:78, compared to approximately 1:7 for MOR agonist-3 [1].

Dual-Target Ligands Structure-Activity Relationship D3R Antagonism MOR Partial Agonism

D3R Antagonism vs. G-Protein Bias: MOR Agonist-2 and Oliceridine

MOR agonist-2 and oliceridine (TRV130) employ fundamentally different pharmacological strategies to potentially reduce opioid misuse liability [1][2]. MOR agonist-2 incorporates D3R antagonism (Ki = 7.26 nM) to directly modulate dopamine-mediated reward circuitry, whereas oliceridine operates via G-protein signaling bias (preferential activation of G-protein pathways over β-arrestin recruitment) [1][2].

Abuse Liability Biased Signaling D3R Antagonism G-Protein Bias

D3R β-Arrestin Recruitment: MOR Agonist-2 Functional Profile

In a functional β-arrestin recruitment assay at human D3R, MOR agonist-2 (Compound 46) demonstrated an EC50 of 520 nM for inducing β-arrestin recruitment [1]. This EC50 value is approximately 72-fold higher than its binding Ki of 7.26 nM, indicating that while the compound binds D3R with high affinity, its functional efficacy in recruiting β-arrestin is substantially attenuated—a signaling profile consistent with D3R antagonism or very weak partial agonism [1].

β-Arrestin Recruitment Functional Selectivity D3R Antagonism GPCR Signaling

MOR Agonist-2: Research Applications with D3R Antagonism


Opioid Self-Administration: Role of D3R Antagonism

MOR agonist-2 is uniquely positioned for preclinical behavioral pharmacology studies examining whether D3R blockade (Ki = 7.26 nM) can reduce intravenous opioid self-administration or conditioned place preference relative to equipotent MOR activation alone [1]. Because conventional MOR agonists lack D3R affinity, this compound enables direct within-subject or between-group comparisons to isolate the contribution of D3R antagonism to reduced drug-seeking behavior [1].

Comparative SAR: Dual-Target Analog Profiling

Researchers evaluating the full chemical series should procure MOR agonist-2 alongside MOR agonist-3 (Compound 84; D3R Ki = 55.2 nM, MOR Ki = 382 nM) and MOR agonist-1 to systematically correlate incremental changes in D3R-to-MOR binding ratios with functional outcomes in analgesia and abuse liability assays [1]. The 7.6-fold higher D3R affinity of MOR agonist-2 relative to MOR agonist-3 provides a defined pharmacologic gradient for establishing concentration-response relationships between D3R occupancy and behavioral endpoints [1].

D3R Antagonism vs. G-Protein Bias for Abuse Mitigation

MOR agonist-2 serves as a critical comparator for oliceridine (TRV130) in experiments designed to determine whether D3R antagonism and G-protein bias produce additive, synergistic, or redundant reductions in opioid adverse effects [1][2]. Co-administration studies combining oliceridine with a selective D3R antagonist may be compared directly with MOR agonist-2 monotherapy to assess whether a single dual-target molecule offers pharmacodynamic advantages over a two-drug combination approach [1][2].

In Vitro D3R Antagonism Profiling with MOR Activation

MOR agonist-2 is appropriate for in vitro pharmacological studies requiring simultaneous assessment of MOR agonism (Ki = 564 nM) and D3R antagonism (Ki = 7.26 nM, β-arrestin EC50 = 520 nM) within a single molecular entity [1]. Applications include radioligand binding displacement assays to confirm dual-target engagement, functional cAMP inhibition assays to quantify MOR efficacy, and β-arrestin recruitment assays at D3R to validate antagonist or weak partial agonist behavior [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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